molecular formula C21H19N5O2 B2577089 2-(1H-indol-1-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide CAS No. 1207046-32-9

2-(1H-indol-1-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2577089
CAS No.: 1207046-32-9
M. Wt: 373.416
InChI Key: OMDVQBZPKIMIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-1-yl)-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac and Neuroprotective Applications

Pyridazino(4,5-b)indole-1-acetamide compounds, including variants similar to the specified chemical structure, have shown activity in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic areas. These compounds have been synthesized and studied for their potential applications in improving cardiac health and offering neuroprotection against various conditions (Dr. Valentin Habernickel, 2002).

Antiallergic Properties

Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides has identified these compounds as promising antiallergic agents. Variations of these compounds have been prepared and tested, with some showing significant potency in antiallergic assays, indicating their potential use in treating allergic reactions and conditions (Cecilia Menciu et al., 1999).

Antimicrobial Activity

Studies on pyridine, pyrimidinones, oxazinones, and their derivatives have demonstrated good antibacterial and antifungal activities. These compounds were synthesized using citrazinic acid as a starting material, showcasing their potential in developing new antimicrobial agents to combat infections (A. Hossan et al., 2012).

Oxidation Reactivity Studies

Research involving 2-(pyridin-2-yl)-N,N-diphenylacetamides has explored their chemical oxidation reactivity, providing insights into their potential applications in synthetic chemistry and material science. These studies help understand the compounds' behavior under various conditions, paving the way for innovative applications (Sylvie L. Pailloux et al., 2007).

Insecticidal Applications

Innovative heterocycles incorporating thiadiazole moiety have been evaluated for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. Such research indicates the potential of these compounds in agricultural applications to protect crops from pests (A. Fadda et al., 2017).

Properties

IUPAC Name

2-indol-1-yl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-20(15-25-12-9-16-4-1-2-6-19(16)25)23-11-13-26-21(28)8-7-18(24-26)17-5-3-10-22-14-17/h1-10,12,14H,11,13,15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDVQBZPKIMIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)NCCN3C(=O)C=CC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.